7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its high purity, efficient synthesis method, and diverse biological activity. However, its limitations include its unknown mechanism of action and potential toxicity at high doses.
Future Directions
There are many future directions for the study of 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify new targets for its biological activity. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new derivatives with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction between 2-methylbenzylamine, 3,4-dimethoxybenzaldehyde, and 2-thiouracil in the presence of a catalyst. The reaction proceeds through a multi-step process, which includes the formation of an imine intermediate, followed by cyclization and oxidation to yield the final product. The synthesis method is efficient and yields a high purity product.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. In addition, it has been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14-6-4-5-7-16(14)11-24-13-23-20-17(12-28-21(20)22(24)25)15-8-9-18(26-2)19(10-15)27-3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWUEHIEIFTTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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